
Bis(trichlorosilyl)acetylene
概要
説明
Bis(trichlorosilyl)acetylene, also known as Si2Cl6, is an organosilicon compound . This colorless, volatile liquid has unique properties .
Synthesis Analysis
The synthesis of Bis(trichlorosilyl)acetylene has been accomplished by hydrosilyiation of trichlorosilylacetylene, which was synthesized by the reaction of trichloro(trifluoromethylsulfonyloxy)silane with sodium acetylide .Molecular Structure Analysis
The molecular formula of Bis(trichlorosilyl)acetylene is C2Cl6Si2 . The molecular weight is 292.91 .Physical And Chemical Properties Analysis
Bis(trichlorosilyl)acetylene is a low-melting solid with a refractive index of 1.473 . It has a boiling point of 173-174 °C and a melting point of 23-24 °C . The density of Bis(trichlorosilyl)acetylene is 1.469 g/mL at 25 °C .科学的研究の応用
Electronics
Bis(trichlorosilyl)acetylene is utilized in the electronics industry due to its role in the synthesis of organosilicon compounds, which are integral to semiconductor technologies . Its properties enable the production of components with enhanced thermal stability and chemical resistance, crucial for electronic devices.
Material Science
In material science, this compound serves as a precursor for creating advanced materials like silicone rubbers and polysiloxanes . These materials are known for their durability and versatility, finding applications in various industries from automotive to healthcare.
Chemical Synthesis
Bis(trichlorosilyl)acetylene is involved in chemical synthesis as a reagent for introducing silicon-containing groups into organic molecules . This process is vital for developing new compounds with potential applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Pharmaceutical Research
While direct applications in pharmaceutical research are not explicitly detailed in the search results, the compound’s role in chemical synthesis suggests its potential in the development of novel drug molecules and intermediates .
Agriculture
The compound contributes to the manufacturing of agricultural chemicals . Its reactivity and ability to form stable compounds under various conditions make it suitable for creating pesticides and fertilizers that enhance crop yield and protection.
Polymer Production
Bis(trichlorosilyl)acetylene is a key precursor in the polymerization of substituted acetylenes, leading to the production of polymers with alternating carbon-carbon double bonds . These polymers exhibit unique photoelectronic properties, expanding the possibilities in material design.
Nanotechnology
In nanotechnology, bis(trichlorosilyl)acetylene is explored for its potential in creating thin films and nanostructures through processes like atomic layer deposition (ALD) . These advancements could lead to breakthroughs in miniaturization and performance of nanodevices.
Renewable Energy Research
Although not directly mentioned in the search results, the involvement of bis(trichlorosilyl)acetylene in the synthesis of materials and catalysts can indirectly support renewable energy research. Materials with improved efficiency and durability are essential for developing sustainable energy technologies .
Safety and Hazards
Bis(trichlorosilyl)acetylene is dangerous and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised not to breathe in the vapors .
Relevant Papers There are several papers related to Bis(trichlorosilyl)acetylene. For instance, one paper discusses the use of Bis(trimethylsilyl)acetylene as a surrogate for acetylene . Another paper discusses the formation of composite fibers from cellulose solutions with additives of Bis(trimethylsilyl)acetylene and alkoxysilanes .
作用機序
Target of Action
Bis(trichlorosilyl)acetylene is an organosilicon compound . It primarily targets the synthesis of various organosilicon compounds, including silanes, siloxanes, and silazanes .
Mode of Action
The compound is formed through the reaction of acetylene with trichlorosilane and silicon tetrachloride . This reaction is facilitated by a Lewis acid catalyst . The formation of Bis(trichlorosilyl)acetylene results in the production of hydrogen chloride and acetylene .
Biochemical Pathways
It is known that the compound plays a significant role in the production of polymeric materials like silicone rubbers and polysiloxanes . It is also used in the manufacturing of agricultural chemicals and specialty chemicals .
Result of Action
The primary result of Bis(trichlorosilyl)acetylene’s action is the formation of various organosilicon compounds . These compounds have a wide range of applications, from the production of polymeric materials to the manufacturing of agricultural and specialty chemicals .
特性
IUPAC Name |
trichloro(2-trichlorosilylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAMNMBARCMOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404831 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trichlorosilyl)acetylene | |
CAS RN |
18038-55-6 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes bis(trichlorosilyl)acetylene stand out in terms of its crystal structure?
A1: Bis(trichlorosilyl)acetylene exhibits an unusually loose crystal structure. This means that the distances between molecules in its solid state are larger than expected based on the typical sizes of atoms. In fact, all intermolecular contacts in its crystal lattice are longer than the sum of the van der Waals radii of the involved atoms []. This makes it a fascinating subject for studying weak intermolecular interactions.
Q2: What factors contribute to this unusual "loose" crystal packing in bis(trichlorosilyl)acetylene?
A2: The loose packing arises from a combination of factors:
- Low Electrostatic Potential: The molecular surface of bis(trichlorosilyl)acetylene has a low magnitude of electrostatic potential. This weakens the electrostatic forces that usually contribute to holding molecules together in a crystal [].
- Charge Distribution: The arrangement of atoms within the molecule leads to a concentric distribution of net atomic charges. This further diminishes the role of electrostatic interactions in crystal packing [].
- Dominance of Dispersion Forces: As a result of the weak electrostatic interactions, the cohesion in the crystal is primarily governed by dispersion forces. These forces, while generally weaker than electrostatic forces, become significant contributors to the overall stability of the crystal structure in this case [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




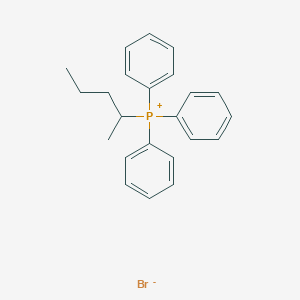
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)

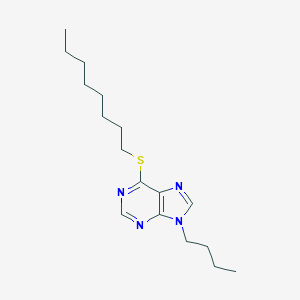
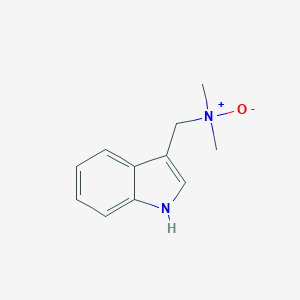
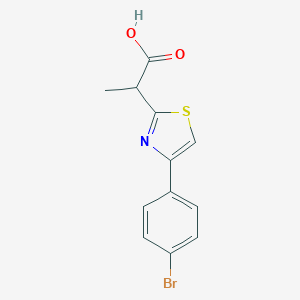


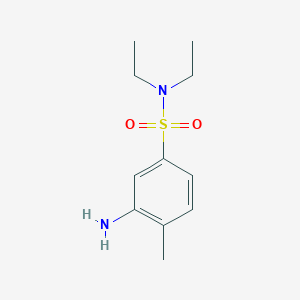


![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
